molecular formula C8H4Br2ClF B1484433 2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene CAS No. 1881272-50-9

2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene

Cat. No. B1484433
CAS RN: 1881272-50-9
M. Wt: 314.37 g/mol
InChI Key: GRGTYTYJWCHVPJ-UHFFFAOYSA-N
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Description

The compound “2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound .


Synthesis Analysis

The synthesis of similar compounds, such as 4-(2,2-dibromovinyl)phenol, has been reported. It was prepared from 4-hydroxybenzaldehyde and carbon tetrabromide in CH2Cl2 under Corey–Fuchs conditions . Another study reported the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution (Pt cathode) yielding selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions .


Molecular Structure Analysis

The molecular structure of similar compounds, such as (2,2-Dibromovinyl)benzene, has been reported. The molecular formula for (2,2-Dibromovinyl)benzene is C8H6Br2 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution (Pt cathode) yields selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as (2,2-Dibromovinyl)benzene, have been reported. It has a molecular weight of 261.94 and is a liquid at room temperature .

Scientific Research Applications

Spectroscopic Analysis and Structural Characterization

FTIR and Raman Spectroscopy 2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene has been studied using FTIR and Raman spectroscopy. Investigations into this compound focus on understanding its vibrational characteristics, utilizing Wilson's FG matrix mechanism and General Valence Force Field (GVFF) for in-plane and out-of-plane vibrations. The potential energy constants derived from these studies are refined through numerical methods, aiding in the detailed understanding of its molecular structure and dynamics (Ilango et al., 2008).

Crystallography In crystallography, the structure of related compounds like flufenoxuron, a benzoylurea pesticide, has been determined, providing insights into the molecular conformation, intermolecular interactions, and the three-dimensional architecture of such molecules. This includes studies on the dihedral angles between rings and the formation of hydrogen bonds and π–π interactions, which contribute to the compound's stability and properties (Jeon et al., 2014).

Synthesis and Chemical Reactions

Synthesis of Organic Intermediates Research has also explored the synthesis of structurally similar compounds, highlighting their importance as organic intermediates in pharmaceutical production, such as ciprofloxacin. Techniques like diazotization and fluorination are crucial in these processes, underscoring the compound's relevance in the synthesis of broad-spectrum antibiotics and other pharmaceuticals (Wang, 2004).

Safety and Hazards

The safety and hazards associated with similar compounds, such as (2,2-Dibromovinyl)benzene, have been documented. It has been classified as a hazardous substance with warnings for skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

properties

IUPAC Name

4-chloro-2-(2,2-dibromoethenyl)-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClF/c9-8(10)4-5-3-6(11)1-2-7(5)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGTYTYJWCHVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=C(Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene
Reactant of Route 2
2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene

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